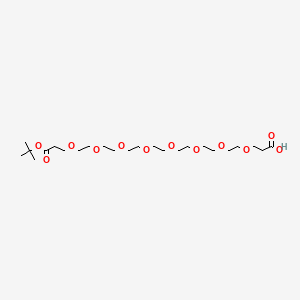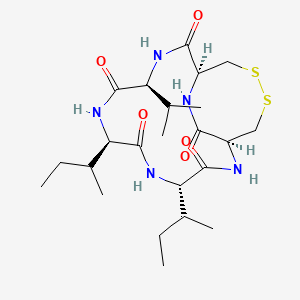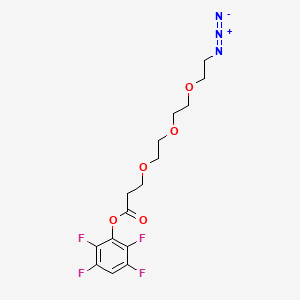
2-Cyclopropyl-5,7-difluoroquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-5,7-difluoroquinoline-4-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropyl group and two fluorine atoms attached to the quinoline ring, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5,7-difluoroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of ethyl 2,4-dichloro-5-fluorobenzoylacetate as a starting material, followed by cyclization and functionalization steps . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclopropyl-5,7-difluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents such as amines, thiols, and organometallic compounds are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties .
Applications De Recherche Scientifique
2-Cyclopropyl-5,7-difluoroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-5,7-difluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as topoisomerase II, which is crucial for DNA replication and cell division. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .
Comparaison Avec Des Composés Similaires
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- 1-Cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids
Uniqueness: 2-Cyclopropyl-5,7-difluoroquinoline-4-carboxylic acid stands out due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with enhanced properties .
Propriétés
Formule moléculaire |
C13H9F2NO2 |
|---|---|
Poids moléculaire |
249.21 g/mol |
Nom IUPAC |
2-cyclopropyl-5,7-difluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H9F2NO2/c14-7-3-9(15)12-8(13(17)18)5-10(6-1-2-6)16-11(12)4-7/h3-6H,1-2H2,(H,17,18) |
Clé InChI |
JTIGQRBNGMMHCU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC3=C(C(=C2)C(=O)O)C(=CC(=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13714499.png)



![3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13714539.png)





